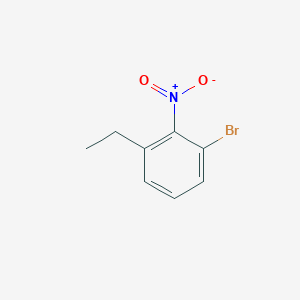

1-Bromo-3-ethyl-2-nitrobenzene

Description

Contextualization of Halogenated Nitroaromatic Compounds in Modern Organic Synthesis

Halogenated nitroaromatic compounds are a class of organic molecules characterized by the presence of one or more halogen atoms and a nitro group attached to an aromatic ring. mdpi.com These compounds are of significant importance in modern organic synthesis, serving as versatile intermediates for the production of a wide array of valuable chemicals. mdpi.comasm.org Their utility stems from the reactivity conferred by both the halogen and the nitro group, which can be selectively transformed into other functional groups.

The chemistry of nitroaromatic compounds has a rich history, with nitration being a key reaction for their synthesis. nih.gov Aromatic nitration is a fundamental industrial process, and the resulting nitroaromatic compounds are used as explosives and as crucial starting materials for dyes, pharmaceuticals, and plastics. scispace.com The foundational principles of nitroaromatic chemistry are rooted in the strong electron-withdrawing nature of the nitro group. wikipedia.org This property deactivates the aromatic ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution, influencing the reactivity and orientation of subsequent chemical transformations. wikipedia.org

Substituted benzenes are foundational to the chemical industry, acting as precursors for a vast range of products. wikipedia.org They are used to create polymers, pharmaceuticals, agrochemicals, and many other fine chemicals. acs.org The specific substituents on the benzene (B151609) ring dictate the compound's physical and chemical properties, and thus its applications. researchgate.net For instance, the presence of a halogen can provide a site for cross-coupling reactions, while a nitro group can be reduced to an amine, a common functional group in pharmaceuticals and dyes. ccspublishing.org.cnacs.org The ability to introduce various substituents onto a benzene ring allows for the tailored synthesis of complex molecules with desired functionalities. researchgate.net

Academic Significance and Research Gaps for 1-Bromo-3-ethyl-2-nitrobenzene

While the broader class of halogenated nitroaromatics is well-studied, specific isomers like this compound can present unique research questions and opportunities.

The substitution pattern of this compound, with a bromine atom, an ethyl group, and a nitro group in a 1, 3, and 2 arrangement on the benzene ring, presents a distinct electronic and steric environment. The interplay between the electron-withdrawing nitro group and the halogen, along with the electron-donating and sterically bulky ethyl group, can lead to unique reactivity and regioselectivity in chemical reactions. This specific arrangement distinguishes it from other isomers and warrants dedicated investigation.

The unique substitution pattern of this compound makes it a valuable model compound for studying reaction mechanisms. rsc.org For example, it can be used to probe the effects of ortho and meta substituents on the reactivity of the bromo and nitro groups in nucleophilic aromatic substitution reactions. rsc.orgmdpi.com Understanding how the ethyl group influences the electronic properties and steric hindrance at the reaction centers can provide fundamental insights into reaction kinetics and pathways. csic.esnih.gov

Scope and Objectives of Focused Research on this compound

Focused research on this compound aims to elucidate its fundamental chemical properties and explore its potential as a synthetic intermediate. Key objectives include a thorough characterization of its physical and spectroscopic properties, investigation of its reactivity in various organic transformations, and the development of efficient synthetic routes for its preparation. The ultimate goal is to expand the toolbox of available building blocks for organic synthesis and to deepen the understanding of structure-reactivity relationships in substituted nitroaromatic compounds.

Chemical and Physical Properties of this compound

Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₈H₈BrNO₂ nih.gov |

| Molecular Weight | 230.06 g/mol nih.gov |

| CAS Number | 702642-07-7 nih.gov |

| Canonical SMILES | CCC1=C(C(=CC=C1)Br)N+[O-] nih.gov |

| InChI Key | LXFNOYWGIXBJLG-UHFFFAOYSA-N nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

702642-07-7 |

|---|---|

Molecular Formula |

C8H8BrNO2 |

Molecular Weight |

230.06 g/mol |

IUPAC Name |

1-bromo-3-ethyl-2-nitrobenzene |

InChI |

InChI=1S/C8H8BrNO2/c1-2-6-4-3-5-7(9)8(6)10(11)12/h3-5H,2H2,1H3 |

InChI Key |

LXFNOYWGIXBJLG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 1 Bromo 3 Ethyl 2 Nitrobenzene and Its Precursors

Regioselective Bromination Strategies for Ethylnitrobenzene Derivatives

One potential synthetic route involves the electrophilic aromatic bromination of an ethylnitrobenzene isomer. In this scenario, the regiochemical outcome is dictated by the competing directing effects of the electron-donating, activating ethyl group and the electron-withdrawing, deactivating nitro group. The ethyl group is an ortho, para-director, whereas the nitro group is a meta-director. savemyexams.com For a precursor such as 1-ethyl-3-nitrobenzene, the ethyl group activates positions 2, 4, and 6, while the nitro group deactivates the ring and directs incoming electrophiles to position 5. The concerted influence of these groups makes it challenging to achieve bromination at the desired position to form a direct precursor to 1-bromo-3-ethyl-2-nitrobenzene, often leading to a mixture of isomers.

Electrophilic Aromatic Bromination with Advanced Catalytic Systems

Electrophilic aromatic bromination is a cornerstone of organic synthesis for preparing aryl bromides. The reaction typically involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom. Due to the stability of the aromatic system, the bromine molecule (Br₂) is often not electrophilic enough to react with deactivated or moderately activated rings. Therefore, a catalyst is required to increase its electrophilicity. masterorganicchemistry.com

Advanced catalytic systems have been developed to enhance both the reactivity and, crucially, the regioselectivity of bromination. nih.gov While traditional Lewis acids are effective, modern methodologies employ a range of catalysts to achieve specific isomeric products. For instance, zeolites have been shown to induce high para-selectivity in the bromination of substrates like toluene, owing to the shape-selective environment within their porous structures. nih.govrsc.org Other systems, such as N-bromosuccinimide (NBS) paired with silica (B1680970) gel, or tetraalkylammonium tribromides, have also been developed to afford high regioselectivity under mild conditions. nih.govresearchgate.net More recent research has explored the use of halogen bonding with Lewis basic additives like lactic or mandelic acid to activate NBS, enhancing the electropositive character of the bromine atom and promoting regioselective bromination. acs.org

Table 1: Comparison of Catalytic Systems in Electrophilic Aromatic Bromination

| Catalyst System | Brominating Agent | Substrate Example | Key Feature / Selectivity | Reference |

|---|---|---|---|---|

| FeBr₃ / AlBr₃ | Br₂ | Benzene (B151609) | General purpose, powerful activation | libretexts.org |

| Zeolite NaY | Br₂ | Toluene | High para-selectivity | rsc.org |

| NBS / Silica Gel | NBS | Anisole | Good regioselectivity, mild conditions | nih.govresearchgate.net |

| Mandelic Acid | NBS | Various Arenes | Halogen-bonding activation, high regioselectivity | acs.org |

The quintessential method for activating bromine in electrophilic aromatic substitution (EAS) is the use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). libretexts.org The catalyst functions by accepting a lone pair of electrons from one of the bromine atoms in Br₂, creating a polarized complex (Br-Br⁺-Fe⁻Br₃). This polarization significantly increases the electrophilicity of the terminal bromine atom, making it susceptible to attack by the nucleophilic benzene ring. masterorganicchemistry.comlibretexts.org

The choice of Lewis acid can influence the reaction's outcome, particularly in competitive reactions. While strong Lewis acids like AlCl₃ and FeBr₃ are highly effective for a broad range of substrates, their high reactivity can sometimes lead to side reactions or reduced selectivity. It is critical to distinguish this from benzylic bromination, where certain Lewis acids, such as zirconium(IV) chloride (ZrCl₄), have been found to catalyze a radical pathway for side-chain substitution, whereas Brønsted acids promote electrophilic ring substitution. nih.gov This highlights the pivotal role of the catalyst in directing the reaction down a specific mechanistic pathway—either radical substitution on the side chain or electrophilic substitution on the aromatic ring. For deactivated systems, like nitro-substituted benzenes, a strong Lewis acid is generally necessary to overcome the ring's reduced nucleophilicity. quora.com

The distribution of isomers in an electrophilic aromatic substitution can be governed by either kinetic or thermodynamic control. libretexts.orglibretexts.org

Kinetic Control: At lower temperatures or with shorter reaction times, the reaction is effectively irreversible. The major product will be the one that is formed the fastest, meaning it proceeds via the transition state with the lowest activation energy (ΔG‡). youtube.com In EAS, this typically corresponds to the attack at the position that leads to the most stable carbocation intermediate (Wheland intermediate).

Thermodynamic Control: At higher temperatures, with sufficient energy, the initial substitution may be reversible. The reaction can then reach equilibrium, and the product distribution will reflect the relative thermodynamic stabilities of the final isomers. The most stable isomer will be the major product, regardless of its rate of formation. libretexts.orgyoutube.com

Radical Halogenation Approaches for Side-Chain Bromination and Subsequent Isomerization Considerations

An alternative to ring bromination is the radical halogenation of the alkyl side chain. This reaction proceeds via a different mechanism and exhibits exceptionally high regioselectivity for the benzylic position—the carbon atom directly attached to the aromatic ring. ucalgary.ca This selectivity is attributed to the remarkable stability of the intermediate benzylic radical, which is delocalized through resonance with the electrons of the aromatic π system. youtube.comlibretexts.org

The reaction is typically initiated by heat or UV light and often employs N-bromosuccinimide (NBS) as the brominating agent. libretexts.org NBS serves as a source of a low, constant concentration of Br₂, which minimizes competitive electrophilic addition to the aromatic ring. libretexts.org The process is a radical chain reaction involving initiation, propagation, and termination steps. ucalgary.ca The key propagation step involves the abstraction of a benzylic hydrogen by a bromine radical, as the C-H bond at the benzylic position is significantly weaker than other C-H bonds in the molecule. libretexts.org

Table 2: Representative C-H Bond Dissociation Energies (BDE)

| Bond Type | BDE (kJ/mol) | Radical Stability |

|---|---|---|

| Primary (CH₃-H) | 420 | Low |

| Secondary (CH₃CH₂-H) | 410 | Medium |

| Benzylic (C₆H₅CH₂-H) | 355-370 | High (Resonance Stabilized) |

| Aromatic (C₆H₅-H) | 475 | Very Low |

Data adapted from various sources demonstrating relative bond strengths. youtube.com

In the context of synthesizing this compound, side-chain bromination of a precursor like 1-ethyl-2-nitrobenzene would yield 1-(1-bromoethyl)-2-nitrobenzene. This reaction is highly specific to the benzylic carbon. stackexchange.com Regarding "isomerization considerations," this typically refers to the formation of stereoisomers if the benzylic carbon becomes a chiral center, resulting in a racemic mixture of (R)- and (S)-enantiomers. youtube.com Significant skeletal rearrangements or migration of the bromine atom from the side chain to the ring are not characteristic of this reaction under standard radical conditions.

Nitration of Brominated Ethylbenzene Derivatives

A more strategically viable route to this compound involves the nitration of a pre-functionalized precursor, specifically 1-bromo-3-ethylbenzene (B123539). guidechem.comchemimpex.com This approach simplifies the regiochemical challenge, as the directing effects of the bromo and ethyl groups are synergistic. 1-Bromo-3-ethylbenzene can be synthesized through several established methods, such as the Sandmeyer reaction starting from 3-ethylaniline (B1664132) or via a Friedel-Crafts acylation followed by bromination and Wolff-Kishner reduction. chemicalbook.comdoubtnut.com

Directed Nitration via Activated Aromatic Systems

The nitration of 1-bromo-3-ethylbenzene is a classic example of electrophilic aromatic substitution where the directing effects of two different substituents must be considered.

Ethyl Group (-CH₂CH₃): An activating group due to its electron-donating inductive effect (+I). It directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6 relative to itself).

Bromo Group (-Br): A deactivating group due to its strong electron-withdrawing inductive effect (-I), but it is an ortho, para-director because its lone pairs can be donated into the ring via a resonance effect (+M). latech.eduwikipedia.org It directs incoming electrophiles to positions 2, 4, and 6 relative to itself.

In 1-bromo-3-ethylbenzene, both groups direct the incoming nitronium ion (NO₂⁺) electrophile to the same positions: 2, 4, and 6.

Position 2: ortho to the bromo group and ortho to the ethyl group.

Position 4: ortho to the bromo group and para to the ethyl group.

Position 6: para to the bromo group and ortho to the ethyl group.

All three positions are activated towards nitration. While position 2 is flanked by two substituents, which could introduce steric hindrance, it is also electronically activated by both the bromo and ethyl groups. This concerted activation often leads to significant substitution at this position, yielding the desired this compound. The exact isomer distribution depends on the precise reaction conditions, including the nitrating agent (e.g., HNO₃/H₂SO₄) and temperature.

Table 3: Predicted Regiochemical Outcome of Nitration of 1-Bromo-3-ethylbenzene

| Position of Nitration | Product Name | Directing Influence | Expected Yield |

|---|---|---|---|

| 2 | This compound | ortho to Ethyl, ortho to Bromo | Major Product |

| 4 | 1-Bromo-5-ethyl-2-nitrobenzene | para to Ethyl, ortho to Bromo | Major Product |

| 6 | 2-Bromo-5-ethyl-1-nitrobenzene | ortho to Ethyl, para to Bromo | Major Product |

The table illustrates the expected major products based on directing group theory; experimental ratios may vary.

Control over Isomer Distribution in Multi-Substituted Systems

The synthesis of a polysubstituted benzene derivative like this compound presents a significant challenge in controlling the regiochemistry, or isomer distribution. libretexts.org The outcome of electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the ring. fiveable.mepressbooks.pub In this specific molecule, three different substituents are involved:

Ethyl group (-CH₂CH₃): An activating group that directs incoming electrophiles to the ortho and para positions. fiveable.me

Bromo group (-Br): A deactivating group that also directs incoming electrophiles to the ortho and para positions. fiveable.me

Nitro group (-NO₂): A strongly deactivating group that directs incoming electrophiles to the meta position. fiveable.meyoutube.com

The 1,2,3-substitution pattern (vicinal substitution) is often difficult to achieve directly because the directing effects of the groups can conflict. fiveable.me A retrosynthetic approach is crucial for designing a viable pathway. libretexts.orglibretexts.org

A highly controlled and regioselective strategy involves the use of an amino group as a powerful ortho, para-director, which can later be converted into the desired nitro group. This multi-step synthesis ensures the correct placement of each substituent:

Starting Material: The synthesis can commence with 2-ethylaniline (B167055).

Bromination: The potent activating and directing effect of the amino group is utilized for bromination. The reaction of 2-ethylaniline with bromine in a solvent like acetic acid would direct the bromine atom to the positions ortho and para to the amine. askfilo.com This results in a mixture of isomers, including the key intermediate, 2-bromo-6-ethylaniline (B3056712). Separation of this specific isomer is a critical step.

Diazotization: The amino group of 2-bromo-6-ethylaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl). This is a classic transformation in aromatic chemistry. guidechem.com

Sandmeyer Reaction: The resulting diazonium salt is then subjected to a Sandmeyer-type reaction. By treating the diazonium salt with sodium nitrite (NaNO₂) in the presence of a copper catalyst, the diazonium group is replaced by a nitro group, yielding the final product, this compound. guidechem.com This sequence provides excellent control over the isomer distribution, which would be difficult to achieve by direct nitration or bromination of other precursors.

Multi-Component and Convergent Synthetic Routes

Cross-Coupling Strategies for Ethyl Group Introduction (e.g., Suzuki, Heck, Sonogashira coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.org A plausible convergent strategy for this compound would involve introducing the ethyl group onto a pre-existing 1-bromo-2-nitrobenzene (B46134) scaffold. A suitable starting material for this approach could be 1,3-dibromo-2-nitrobenzene, allowing for a selective coupling at one of the C-Br bonds.

| Coupling Reaction | Reagents & Catalyst | Description |

| Suzuki-Miyaura Coupling | Ethylboronic acid or its esters, Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine (B1218219) ligand (e.g., P(t-Bu)₃, BrettPhos), and a base (e.g., K₃PO₄). organic-chemistry.orgorganic-chemistry.org | This reaction couples the aryl bromide with the organoboron compound. Recent advancements have shown that Suzuki-Miyaura couplings can be successfully performed on nitroarenes, which can serve as viable electrophilic partners. thieme.deacs.orgnih.gov |

| Heck Reaction | Ethene (C₂H₄), Pd catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., Et₃N). wikipedia.orgorganic-chemistry.org | The Heck reaction couples the aryl bromide with an alkene. libretexts.org Using ethene would introduce a vinyl group (-CH=CH₂), which would subsequently need to be reduced to an ethyl group via catalytic hydrogenation (e.g., H₂, Pd/C). |

| Sonogashira Coupling | Acetylene gas or a protected equivalent, Pd catalyst, a copper(I) co-catalyst (e.g., CuI), and a base. | This reaction would introduce an ethynyl (B1212043) group (-C≡CH) onto the ring. This would require a two-step hydrogenation process to first form the vinyl group and then saturate it to the ethyl group. |

Sequential Functionalization of Highly Substituted Benzene Scaffolds

Sequential functionalization relies on the stepwise introduction of substituents, where the regiochemical outcome of each step is determined by the groups already on the ring. libretexts.orglibretexts.org As discussed in section 2.2.2, the order of reactions is critical to obtaining the desired 1,2,3-trisubstituted product. The most logical and controlled linear synthesis is the one starting from 2-ethylaniline.

Detailed Synthetic Pathway:

Bromination of 2-ethylaniline: Treatment with Br₂ in a suitable solvent yields a mixture of bromo-isomers, from which 2-bromo-6-ethylaniline is isolated.

Formation of Diazonium Salt: 2-bromo-6-ethylaniline is treated with an aqueous solution of sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HBr or H₂SO₄) at low temperatures (0–5 °C) to form the stable 2-bromo-6-ethylbenzenediazonium salt.

Nitration via Sandmeyer Reaction: The isolated or in situ generated diazonium salt is then added to a solution containing sodium nitrite and a copper catalyst. The diazonium group is displaced by the nitro group, affording this compound.

This sequential approach, while potentially having more steps than a hypothetical direct route, offers superior control over isomer formation, a common requirement in the synthesis of complex molecules. pressbooks.pub

Sustainable and Green Chemistry Aspects in Synthesis

Modern synthetic chemistry increasingly prioritizes methods that minimize environmental impact, adhering to the principles of green chemistry. sigmaaldrich.com This involves reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Solvent-Free or Reduced-Solvent Reaction Conditions

Traditional electrophilic aromatic substitutions often employ harsh and hazardous reagents. For instance, nitration typically uses a mixture of concentrated nitric and sulfuric acids, a corrosive combination that generates significant acidic waste. masterorganicchemistry.com Green chemistry seeks alternatives:

Greener Nitration: Research has focused on developing more environmentally benign nitration protocols. nih.govfrontiersin.org This includes using dilute aqueous nitric acid, which can sometimes proceed without a strong co-acid catalyst, thereby reducing corrosive waste. nih.govfrontiersin.org Other approaches explore solid-supported reagents or carrying out reactions in alternative media like ionic liquids to facilitate easier product separation and catalyst recycling.

Alternative Brominating Agents: Instead of using highly volatile and corrosive liquid bromine, milder brominating agents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) can be used, often under less harsh conditions. google.com

Reduced Solvent Usage: Whenever possible, performing reactions under solvent-free conditions or in recyclable, non-toxic solvents like water or supercritical CO₂ is a key goal of green chemistry. sigmaaldrich.com

Catalytic Systems for Enhanced Atom Economy and Selectivity

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Catalytic reactions are fundamental to achieving high atom economy. acs.org

Catalysis in Cross-Coupling: The Suzuki and Heck reactions are prime examples of catalytic processes. They require only a small, substoichiometric amount of a palladium catalyst to facilitate the transformation, leading to very high atom economy as the catalyst is regenerated in each cycle. organic-chemistry.org

Catalytic Nitration: While the classic mixed-acid nitration has a low atom economy (around 51%) due to the large excess of sulfuric acid used, alternative catalytic systems have been developed. rsc.org For example, using a triflate catalyst can significantly improve the atom economy of nitration to as high as 87%, with water being the only byproduct. rsc.org

Reduction of Nitroaromatics: In synthetic routes that may involve the reduction of a nitro group, traditional stoichiometric reducing agents like iron powder (the Béchamp reduction) generate large amounts of iron oxide sludge and have poor atom economy. rsc.org Catalytic hydrogenation, using hydrogen gas and a metal catalyst (e.g., Pd, Pt, or Ni), is a much cleaner and more atom-economical alternative, with water being the typical byproduct. mdpi.comresearchgate.netrsc.org These catalytic methods are central to developing more sustainable and efficient syntheses for complex aromatic compounds. mdpi.com

Advanced Mechanistic and Kinetic Investigations of 1 Bromo 3 Ethyl 2 Nitrobenzene Reactions

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on 1-Bromo-3-ethyl-2-nitrobenzene

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups and a suitable leaving group. The mechanism is a two-step addition-elimination process, where the initial attack of a nucleophile forms a resonance-stabilized intermediate, followed by the departure of the leaving group to restore aromaticity. wikipedia.orgmdpi.com For this compound, the presence of ortho-nitro and bromo substituents makes it a candidate for such reactions.

Electronic Effects of the Nitro Group and Bromine Substituent on Reactivity

The reactivity of an aromatic ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In this compound, the nitro (NO₂) group, positioned ortho to the bromine leaving group, is a powerful activating group for SNAr reactions. This activation stems from two primary electronic effects:

Inductive Effect (-I): Due to the high electronegativity of nitrogen and oxygen, the nitro group strongly withdraws electron density from the aromatic ring through the sigma bond framework. This withdrawal increases the electrophilicity of the carbon atom attached to the bromine (the ipso-carbon), making it more susceptible to attack by a nucleophile.

Mesomeric/Resonance Effect (-M): The nitro group can delocalize the negative charge of the intermediate formed upon nucleophilic attack. youtube.com This resonance stabilization is most effective when the nitro group is ortho or para to the site of attack. The negative charge can be spread onto the oxygen atoms of the nitro group, which is a highly stabilizing interaction. youtube.comstackexchange.com

The bromine substituent also influences reactivity through a dual electronic role. Its high electronegativity results in a significant inductive electron withdrawal (-I), which further activates the ring for nucleophilic attack. While it does possess lone pairs capable of resonance donation (+M), in the context of SNAr, the inductive effect is generally considered more dominant in influencing the electrophilicity of the ipso-carbon.

Steric Hindrance and Inductive Effects of the Ethyl Group

The ethyl group at the 3-position introduces both steric and electronic factors that modulate the reactivity of the substrate.

Steric Hindrance: The ethyl group is bulkier than a hydrogen atom and its presence adjacent to the nitro group and meta to the reaction center can create steric hindrance. This can impede the approach of the incoming nucleophile to the ipso-carbon. The magnitude of this steric effect is dependent on the size of the nucleophile; larger nucleophiles will experience greater hindrance, potentially leading to a decrease in the reaction rate compared to a less substituted analogue like 1-bromo-2-nitrobenzene (B46134). dur.ac.uk

Inductive Effect (+I): As an alkyl group, the ethyl substituent is weakly electron-donating through an inductive effect. This effect slightly increases the electron density of the aromatic ring, which opposes the electron-withdrawing effects of the nitro and bromo groups. While this +I effect has a minor deactivating influence on SNAr reactivity, it is generally overshadowed by the powerful activating effects of the nitro group.

Formation and Stability of Meisenheimer Complexes

The key intermediate in an SNAr reaction is the Meisenheimer complex, a negatively charged species formed by the addition of the nucleophile to the aromatic ring. wikipedia.orgnih.gov The formation of this complex is typically the rate-determining step of the reaction, as it involves the temporary disruption of the ring's aromaticity. youtube.comstackexchange.com

For this compound, the attack of a nucleophile (Nu⁻) at the carbon bearing the bromine atom leads to a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The primary stabilizing factor is the delocalization of the negative charge across the π-system and onto the ortho-nitro group. wikipedia.orgyoutube.com This delocalization effectively disperses the charge, lowering the energy of the intermediate. While the ethyl group's electron-donating nature slightly destabilizes the anionic complex, the strong stabilization afforded by the nitro group ensures the intermediate can form. Stable Meisenheimer complexes can often be isolated and characterized when multiple strong electron-withdrawing groups are present. wikipedia.orgnih.gov

Detailed Kinetic Studies and Rate Law Determination

Kinetic investigations of SNAr reactions typically show that the reaction follows second-order kinetics, being first-order in the aromatic substrate and first-order in the nucleophile. africaresearchconnects.com

Rate = k[this compound][Nucleophile]

| Aromatic Substrate | Expected Relative Rate Constant (krel) | Primary Influencing Factors |

|---|---|---|

| 1-Bromo-2,4-dinitrobenzene (B145926) | High | Two strongly activating NO₂ groups (ortho and para) |

| 1-Bromo-2-nitrobenzene | Moderate | One activating NO₂ group (ortho) |

| This compound | Slightly Lower than Moderate | One activating NO₂ group; minor steric hindrance and +I effect from ethyl group |

| 1-Bromo-4-nitrobenzene (B128438) | Moderate | One activating NO₂ group (para) |

Electrophilic Aromatic Substitution (EAS) Reactivity and Directing Effects

Deactivating and Directing Effects of Bromo, Ethyl, and Nitro Substituents

Nitro Group (-NO₂): This is one of the most powerful deactivating groups due to its strong -I and -M effects, which pull significant electron density from the ring. libretexts.org This reduction in electron density makes the ring much less nucleophilic and therefore less reactive towards electrophiles. The nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C4 and C6). pressbooks.pubresearchgate.net

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I). However, they are ortho, para-directors because their lone pairs can donate electron density through resonance (+M) to stabilize the cationic intermediate (the sigma complex) formed during the attack at these positions. pressbooks.publibretexts.org

Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent is a weak activating group. It donates electron density to the ring via a +I (inductive) effect, thereby stabilizing the cationic intermediate and increasing the reaction rate relative to benzene (B151609). It is an ortho, para-director. lumenlearning.com

The ethyl group (activating) directs ortho (C2, C4) and para (C6).

The bromo group (deactivating) directs ortho (C2, C6) and para (C4).

The nitro group (deactivating) directs meta (C4, C6).

The positions C4 and C6 are favored by all three substituents. The C2 position is blocked. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. The powerful deactivating nature of the nitro group means that harsh reaction conditions would likely be required for any EAS reaction to proceed. libretexts.org

| Substituent | Effect on Reactivity | Electronic Effects | Directing Effect |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Deactivating | -I, -M | Meta |

| -Br (Bromo) | Deactivating | -I, +M | Ortho, Para |

| -CH₂CH₃ (Ethyl) | Activating | +I | Ortho, Para |

Competing Electrophilic Pathways

In electrophilic aromatic substitution reactions involving this compound, the regiochemical outcome is determined by the interplay of the electronic and steric effects of the three existing substituents on the aromatic ring. The benzene ring has three available positions for substitution: C4, C5, and C6. The directing effects of the bromo, ethyl, and nitro groups dictate the kinetic favorability of an electrophile attacking each of these positions.

The ethyl group (-CH₂CH₃) is an activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation. The bromine atom (-Br) is a deactivating group due to its inductive electron withdrawal, but it directs ortho and para due to resonance effects where its lone pairs can donate electron density to the ring. The nitro group (-NO₂) is a powerful deactivating group, directing incoming electrophiles to the meta position due to its strong electron-withdrawing nature through both induction and resonance. docsity.com

The cumulative influence of these substituents on the three vacant positions is as follows:

Position C4: This position is para to the ethyl group, ortho to the bromo group, and meta to the nitro group. The ethyl and bromo groups strongly favor substitution at this site, and the nitro group also directs here.

Position C5: This position is meta to both the ethyl and bromo groups, and para to the nitro group. This position is generally disfavored.

Position C6: This position is ortho to the ethyl group, meta to the bromo group, and ortho to the nitro group. The ethyl group directs to this position, but it is sterically hindered by the adjacent ethyl group. The nitro group strongly deactivates this position.

Therefore, electrophilic attack is overwhelmingly directed to the C4 position, which is electronically activated (or least deactivated) by all three groups. Steric hindrance from the ethyl group at C3 and the bromo group at C1 would further disfavor attack at the C6 position. The reaction mechanism proceeds via the formation of a positively charged benzenonium intermediate (arenium ion), which is stabilized by resonance. msu.edulibretexts.org The subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product. msu.edulibretexts.org

| Substituent | Electronic Effect | Directing Influence | Impact on Reactivity |

|---|---|---|---|

| -CH₂CH₃ (Ethyl) | Electron-donating (Inductive, Hyperconjugation) | ortho, para | Activating |

| -Br (Bromo) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | ortho, para | Deactivating |

| -NO₂ (Nitro) | Strongly Electron-withdrawing (Inductive, Resonance) | meta | Strongly Deactivating |

Radical and Single Electron Transfer (SET) Processes Involving the Compound

Beyond ionic electrophilic pathways, this compound can participate in reactions involving radical intermediates and single electron transfer (SET) processes. These mechanisms are crucial for understanding transformations initiated by light, heat, or redox-active species.

Homolytic cleavage, or homolysis, is the symmetrical breaking of a covalent bond where each resulting fragment retains one of the original bonding electrons, forming radicals. chemistrysteps.commaricopa.edulibretexts.orgyoutube.com This process typically requires an input of energy in the form of heat or light (photolysis). libretexts.orgpressbooks.pub For this compound, the most likely bonds to undergo homolysis are the C-Br and C-N bonds, as well as C-H bonds on the ethyl group, particularly at the benzylic position.

The energy required for this process is known as the Bond Dissociation Energy (BDE). The C-Br bond in bromobenzene (B47551) has a BDE of approximately 335 kJ/mol, while the C-N bond in nitrobenzene (B124822) is stronger, with a BDE around 423 kJ/mol. The C-H bond at the benzylic position of the ethyl group is significantly weaker (approx. 355 kJ/mol) than other C-H bonds, making it susceptible to hydrogen abstraction in radical reactions. oregonstate.edu Consequently, under conditions favoring radical formation, cleavage of the C-Br bond or abstraction of a benzylic hydrogen is more probable than the cleavage of the stronger C-N bond. oregonstate.edustackexchange.com For instance, free-radical bromination of a similar compound, 1-ethyl-3-nitrobenzene, occurs at the benzylic position of the ethyl group. study.com

| Bond | Typical BDE (kJ/mol) | Likelihood of Homolytic Cleavage |

|---|---|---|

| Aryl C-Br | ~335 | High |

| Benzylic C-H | ~355 | Moderate to High |

| Aryl C-N (in Nitroarenes) | ~423 | Low |

| Aryl C-H | ~473 | Very Low |

The reduction of the nitro group is a fundamental process for nitroaromatic compounds. This transformation can proceed through mechanisms involving the transfer of single electrons. nih.govnih.govresearchgate.net The strong electron-withdrawing nature of the nitro group makes this compound a good electron acceptor.

The initial step in many reduction pathways is a single-electron transfer (SET) to the nitroaromatic compound, forming a nitro anion radical (Ar-NO₂⁻•). nih.govresearchgate.netnih.gov This SET process can be initiated by chemical reductants, electrochemical methods, or flavoenzymes in biological systems. nih.govnih.gov The formation of this radical anion is a key step that initiates further transformations.

Following the initial SET, the reduction cascade typically proceeds via two-electron reduction pathways, often involving protonation steps, to form a nitroso intermediate (Ar-NO) and subsequently a hydroxylamine (B1172632) (Ar-NHOH). nih.govnih.govdntb.gov.uamdpi.com The nitroso intermediates are generally more powerful oxidants than the parent nitro compounds and are rapidly reduced further. nih.gov These reduction mechanisms are central to the compound's role in various chemical syntheses and are relevant to its metabolism and environmental fate. mdpi.com

Reaction Stereochemistry and Conformational Dynamics

The stereochemistry and conformational dynamics of this compound influence its reactivity. The parent molecule is achiral as it possesses a plane of symmetry. However, reactions at the benzylic carbon of the ethyl group, such as radical halogenation, can create a stereocenter, leading to a racemic mixture of (R)- and (S)-enantiomers.

The conformational flexibility of the molecule is primarily associated with the rotation of the ethyl and nitro groups relative to the plane of the benzene ring. Significant steric hindrance exists between the adjacent bromo, ethyl, and nitro groups. This steric crowding forces the nitro group to rotate out of the plane of the benzene ring. researchgate.net This rotation disrupts the π-orbital overlap between the nitro group and the aromatic system, which in turn reduces the resonance-based electron-withdrawing effect of the nitro group. researchgate.net This altered electronic character can affect the kinetics and regioselectivity of its reactions. The dynamics of this rotation and the conformational preferences of the ethyl group are important factors in determining how the molecule interacts with reactants and catalysts.

Sophisticated Spectroscopic and Structural Elucidation of 1 Bromo 3 Ethyl 2 Nitrobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. The analysis of 1-bromo-3-ethyl-2-nitrobenzene involves a suite of one-dimensional and two-dimensional NMR experiments.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and ethyl protons. The chemical shifts are influenced by the electronic effects of the bromo, ethyl, and nitro substituents. The nitro group is a strong electron-withdrawing group, which deshields the protons on the aromatic ring, shifting their signals to a lower field (higher ppm values). stackexchange.com Conversely, the ethyl group is a weak electron-donating group.

The aromatic region is expected to show three distinct proton signals due to the trisubstituted pattern. The proton environments are unique and will display characteristic splitting patterns based on their coupling with neighboring protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon atom attached to the nitro group (C-2) is expected to be the most deshielded due to the strong electron-withdrawing nature of the nitro group. The carbon atom bonded to the bromine (C-1) will also be influenced, as will the carbon attached to the ethyl group (C-3). Carbons in aromatic rings typically resonate in the range of 125-170 ppm. oregonstate.edu

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.6 - 7.8 | Doublet of doublets (dd) | J(H4,H5) ≈ 7-9, J(H4,H6) ≈ 1-2 |

| H-5 | 7.3 - 7.5 | Triplet (t) or Triplet of doublets (td) | J(H5,H4) ≈ 7-9, J(H5,H6) ≈ 7-9 |

| H-6 | 7.8 - 8.0 | Doublet of doublets (dd) | J(H6,H5) ≈ 7-9, J(H6,H4) ≈ 1-2 |

| -CH₂- | 2.7 - 2.9 | Quartet (q) | J(CH₂,CH₃) ≈ 7-8 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-Br) | 120 - 125 |

| C-2 (C-NO₂) | 148 - 152 |

| C-3 (C-CH₂CH₃) | 140 - 145 |

| C-4 | 128 - 132 |

| C-5 | 125 - 129 |

| C-6 | 133 - 137 |

| -CH₂- | 25 - 30 |

Two-dimensional NMR experiments are instrumental in confirming the assignments made from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-4, H-5, and H-6) and between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene and methyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the substituents to the aromatic ring. For example, correlations would be expected between the methylene protons of the ethyl group and the aromatic carbons C-2, C-3, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, NOESY could reveal through-space interactions between the methylene protons of the ethyl group and the aromatic proton at C-4, as well as with the nitro group, depending on the preferred conformation.

The conformation of this compound, particularly the orientation of the ethyl and nitro groups relative to the benzene (B151609) ring, can be investigated using advanced NMR techniques. Steric hindrance between the adjacent ethyl and nitro groups may force the nitro group out of the plane of the aromatic ring.

Variable temperature (VT) NMR studies can provide insights into the rotational barriers of the ethyl and nitro groups. Changes in the NMR spectra as a function of temperature can indicate the presence of different conformers and allow for the determination of the energy barriers between them. NOESY experiments can also provide evidence for the preferred conformation by identifying which protons are close to each other in space. For instance, a strong NOE between the methylene protons and the proton at the 4-position would suggest a particular orientation of the ethyl group.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the vibrations of the molecular framework.

The FT-IR and Raman spectra of this compound are expected to show characteristic absorption bands for the nitro, ethyl, and bromo functional groups, as well as for the aromatic ring.

Nitro Group (NO₂) Vibrations: The nitro group exhibits two strong characteristic stretching vibrations: the asymmetric stretching (ν_as(NO₂)) typically appears in the range of 1500-1570 cm⁻¹, and the symmetric stretching (ν_s(NO₂)) is observed around 1300-1370 cm⁻¹. researchgate.net A bending vibration (δ(NO₂)) is also expected around 853 cm⁻¹. researchgate.net

Ethyl Group (C₂H₅) Vibrations: The ethyl group will show C-H stretching vibrations in the region of 2850-3000 cm⁻¹. C-H bending vibrations for the methylene and methyl groups will appear in the 1375-1470 cm⁻¹ range.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. scirp.org The characteristic C=C stretching vibrations of the aromatic ring usually appear as a series of bands in the 1400-1625 cm⁻¹ region. scirp.org

Carbon-Halogen (C-Br) Vibration: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Ethyl C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1400 - 1625 |

| Nitro NO₂ | Asymmetric Stretching | 1500 - 1570 |

| Nitro NO₂ | Symmetric Stretching | 1300 - 1370 |

| Ethyl C-H | Bending | 1375 - 1470 |

| Nitro NO₂ | Bending | ~853 |

The substitution pattern on the benzene ring influences the positions and intensities of the aromatic ring vibrations. The presence of three substituents in a 1,2,3- (or adjacent) pattern leads to specific out-of-plane C-H bending vibrations. For trisubstituted benzenes, characteristic bands in the 680-900 cm⁻¹ region of the IR spectrum can often be used to determine the substitution pattern. thieme-connect.de The electronic effects of the substituents also modulate the frequencies of the in-plane ring vibrations. Electron-withdrawing groups like the nitro group can shift these frequencies to higher wavenumbers. science.gov

The combination of FT-IR and Raman spectroscopy is particularly powerful. Some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing complementary information for a complete vibrational analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the determination of the elemental composition and structural features of organic molecules. By providing highly accurate mass measurements, HRMS allows for the unambiguous identification of a compound's molecular formula.

The elemental composition of this compound can be confidently established using HRMS. The technique measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, which enables the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₈H₈BrNO₂. The presence of bromine is particularly distinctive due to its isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, existing in a nearly 1:1 natural abundance. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum. The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), provides a precise value for elemental composition analysis. nih.govnih.govnih.gov

The theoretical exact mass allows for a comparison with the experimentally determined value from an HRMS instrument. A minimal mass error, typically in the parts-per-million (ppm) range, confirms the assigned elemental composition.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈BrNO₂ |

| Monoisotopic Mass | 228.97384 Da |

| Average Mass | 230.061 Da |

This data is computed from the elemental composition.

Upon ionization (e.g., by electron impact), the molecular ion [C₈H₈BrNO₂]⁺˙ is formed at m/z ≈ 229/231. The fragmentation of nitroaromatic compounds is often characterized by the loss of the nitro group or its components. nih.govresearchgate.net Common fragmentation steps include:

Loss of NO₂ radical: The expulsion of a nitrogen dioxide radical (•NO₂, 46 Da) is a primary fragmentation route for many nitroaromatics, leading to a fragment ion [C₈H₈Br]⁺ at m/z 183/185.

Loss of NO radical: A rearrangement followed by the loss of a nitric oxide radical (•NO, 30 Da) can occur, yielding an ion [C₈H₈BrO]⁺˙ at m/z 199/201. This is often followed by the subsequent loss of CO (28 Da) to give [C₇H₈Br]⁺˙.

Loss of the ethyl group: Cleavage of the bond between the ethyl group and the aromatic ring can occur. Loss of a methyl radical (•CH₃, 15 Da) from the ethyl group results in a benzylic cation [C₇H₅BrNO₂]⁺ at m/z 214/216. More significantly, the loss of the entire ethyl radical (•C₂H₅, 29 Da) would lead to the ion [C₆H₃BrNO₂]⁺ at m/z 200/202.

Loss of Bromine: The C-Br bond can cleave to lose a bromine radical (•Br, 79/81 Da), resulting in the [C₈H₈NO₂]⁺ ion at m/z 150.

These fragmentation patterns provide a structural fingerprint, confirming the presence and connectivity of the nitro, ethyl, and bromo substituents on the benzene ring.

Table 2: Predicted MS/MS Fragmentation of [C₈H₈BrNO₂]⁺˙

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| 229/231 | •NO₂ | 183/185 | [C₈H₈Br]⁺ |

| 229/231 | •NO | 199/201 | [C₈H₈BrO]⁺˙ |

| 229/231 | •CH₃ | 214/216 | [C₇H₅BrNO₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of closely related structures, such as other substituted bromonitrobenzenes, provides a robust model for its expected solid-state conformation and packing. nih.govmdpi.com

Based on crystallographic data from analogous compounds like 1-chloro-2-methyl-4-nitrobenzene and various meta-bromonitrobenzene derivatives, the key structural parameters for this compound can be predicted. nih.govmdpi.com

The benzene ring is expected to be nearly planar. The C-Br bond length would be approximately 1.87-1.90 Å. The C-N bond connecting the nitro group to the ring is typically around 1.47-1.49 Å, and the N-O bonds within the nitro group are expected to be in the range of 1.21-1.23 Å. The O-N-O bond angle is consistently found to be around 122-124°.

A significant structural feature of ortho-substituted nitrobenzenes is the torsional angle (dihedral angle) between the plane of the nitro group and the plane of the benzene ring. Due to steric hindrance from the adjacent bromine and ethyl groups, the nitro group is likely forced to twist out of the plane of the aromatic ring. This angle can range from a few degrees to over 40°, depending on the size and nature of the adjacent substituents. mdpi.com

Table 3: Expected Molecular Geometry Parameters for this compound

| Parameter | Expected Value Range |

|---|---|

| C-Br Bond Length | 1.87 - 1.90 Å |

| C-N (nitro) Bond Length | 1.47 - 1.49 Å |

| N-O Bond Length | 1.21 - 1.23 Å |

| O-N-O Bond Angle | 122 - 124° |

| C-N-O Bond Angle | 118 - 119° |

These values are based on data from structurally similar compounds.

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. For this compound, several key interactions are anticipated to dictate the crystal packing. researchgate.net

C-H···O Hydrogen Bonds: The aromatic and ethyl C-H groups can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro groups, which are strong acceptors. These interactions often link molecules into chains or dimers. mdpi.com

π-π Stacking: The electron-deficient nitro-substituted benzene rings can engage in π-π stacking interactions. These are common in nitroaromatic crystals and contribute significantly to the packing efficiency. mdpi.com

Nitro-Nitro Interactions: While less common as a primary directional force, dipole-dipole interactions between the polar nitro groups of adjacent molecules can also influence the molecular packing.

The interplay of these forces—halogen bonds, hydrogen bonds, and π-π stacking—would ultimately determine the final, most thermodynamically stable crystal structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The spectrum of this compound is expected to be dominated by the chromophores present: the nitro group and the substituted benzene ring.

The absorption of UV radiation promotes electrons from a lower energy molecular orbital (like a π bonding orbital or an n non-bonding orbital) to a higher energy anti-bonding orbital (π*). nih.gov For nitroaromatic compounds, two main types of electronic transitions are typically observed:

π → π* Transitions: These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital of the aromatic system to a π* anti-bonding orbital. For nitrobenzene (B124822), these transitions occur at shorter wavelengths, typically below 280 nm. nih.gov

n → π* Transitions: This transition involves the promotion of a non-bonding electron from an oxygen atom of the nitro group to a π* anti-bonding orbital of the aromatic system. These transitions are symmetry-forbidden and thus result in a much weaker absorption band at a longer wavelength, often appearing as a shoulder on the more intense π → π* band. nih.gov

The substituents on the benzene ring can modify the absorption spectrum. The bromine atom and the ethyl group act as auxochromes, which can cause a slight shift in the wavelength of maximum absorption (λmax) and an increase in the molar absorptivity (ε), a phenomenon known as a bathochromic (red) shift. The steric hindrance between the ortho substituents can also affect the electronic conjugation between the nitro group and the ring, potentially leading to a hypsochromic (blue) shift. nih.goviu.edu

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Region | Relative Intensity |

|---|---|---|---|

| π → π* | Nitro-substituted benzene ring | ~240-280 nm | High (Strong) |

Characterization of Electronic Absorption Bands and Molar Absorptivity

Specific data regarding the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε) for this compound are not available in published scientific literature. The electronic transitions, typically π→π* and n→π* bands characteristic of nitroaromatic compounds, have not been experimentally determined and reported for this molecule.

Solvatochromic Effects on Electronic Spectra

There are no available studies investigating the solvatochromic effects on the electronic spectra of this compound. Research on how the polarity of different solvents influences the position of its absorption bands (leading to hypsochromic or bathochromic shifts) has not been reported. Therefore, a data table illustrating these shifts in various solvents cannot be generated.

Based on a comprehensive search for scientific literature, there are currently no specific published computational or theoretical studies available for the compound This compound .

Detailed research into Density Functional Theory (DFT) calculations, including geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and charge distribution, has not been specifically reported for this molecule. Similarly, dedicated studies employing Ab Initio, semi-empirical methods, or Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) analyses focused solely on this compound could not be located in the available scientific databases.

While extensive computational research exists for related parent compounds like nitrobenzene and other substituted nitroaromatics, this information does not directly apply to the unique electronic and structural properties of this compound.

Therefore, due to the absence of specific research data for this compound, it is not possible to generate the detailed scientific article as requested in the outline. The creation of such an article would require primary research involving novel computational calculations that have not yet been performed and published by the scientific community.

Advanced Computational and Theoretical Studies on 1 Bromo 3 Ethyl 2 Nitrobenzene

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Correlation of Electronic Parameters with Reaction Rates and Selectivity

Computational chemistry provides powerful tools to correlate the electronic structure of a molecule with its reactivity. For 1-bromo-3-ethyl-2-nitrobenzene, key electronic parameters such as orbital energies (HOMO/LUMO), atomic charges, and molecular electrostatic potential (MEP) maps can be calculated to predict its behavior in chemical reactions. The substituents on the benzene (B151609) ring—bromo, ethyl, and nitro groups—exert significant electronic effects that modulate the electron density of the aromatic system and, consequently, its susceptibility to electrophilic or nucleophilic attack.

The nitro group (NO₂) is a strong electron-withdrawing group due to both resonance (-R) and inductive (-I) effects, significantly decreasing the electron density on the benzene ring, particularly at the ortho and para positions. vedantu.comlibretexts.org The bromine atom is also electron-withdrawing via its inductive effect but can donate electron density through resonance (+R). However, its inductive effect typically dominates, making it a deactivating group. libretexts.org In contrast, the ethyl group (-CH₂CH₃) is a weak electron-donating group through an inductive effect (+I).

These combined effects make the aromatic ring of this compound electron-deficient and thus deactivated towards electrophilic aromatic substitution. vedantu.com Conversely, this electron deficiency enhances the ring's reactivity towards nucleophilic aromatic substitution (SₙAr). Computational models can quantify these effects. For instance, quantum chemical calculations can predict the activation Gibbs free energy (ΔG‡) for the addition of a nucleophile to different positions on the aromatic ring. rsc.org Such calculations often show that the rate-limiting step is the formation of a Meisenheimer complex, a stabilized σ-adduct. rsc.orgmiami.edu The stability of this intermediate, and thus the reaction rate, is highly dependent on the electronic stabilization provided by the electron-withdrawing groups.

The selectivity (regioselectivity) of reactions is also governed by these electronic factors. An MEP map would visually demonstrate the electron-poor regions of the molecule, indicating the most likely sites for nucleophilic attack. In this compound, the positions ortho and para to the strongly deactivating nitro group are the most activated towards nucleophiles. Kinetic studies on related nitroarenes have established a foundation for predicting how substituents influence reaction rates and orientation. rsc.orgrsc.org

| Effect on Nucleophilic Substitution | Strongly Activating | Activating | Deactivating | Activated |

Hammett and Taft Analyses of Substituent Effects

The Hammett and Taft equations are linear free-energy relationships (LFERs) that quantitatively describe the influence of substituents on the reaction rates and equilibrium constants of aromatic compounds. The Hammett equation, in its basic form, is log(k/k₀) = σρ, where k is the rate constant for the substituted compound, k₀ is the rate for the unsubstituted compound, σ is the substituent constant, and ρ is the reaction constant.

The substituent constant, σ, depends on the position (meta or para) and the electronic nature of the substituent. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups. For this compound, the electronic contribution of each substituent can be assessed using their established Hammett constants.

Nitro Group (NO₂): This group has a large positive σ value (e.g., σₚ = +0.78), indicating its powerful electron-withdrawing nature.

Bromo Group (Br): This halogen has a positive σ value (e.g., σₚ = +0.23), reflecting its net electron-withdrawing character.

Ethyl Group (C₂H₅): This alkyl group has a negative σ value (e.g., σₚ = -0.15), signifying its electron-donating properties.

Table 2: Hammett Substituent Constants (σ)

| Substituent | σ_meta (σₘ) | σ_para (σₚ) | Electronic Effect |

|---|---|---|---|

| -NO₂ | +0.71 | +0.78 | Strongly Electron-Withdrawing |

| -Br | +0.39 | +0.23 | Electron-Withdrawing |

| -C₂H₅ | -0.07 | -0.15 | Electron-Donating |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Conformational Flexibility and Rotational Barriers of the Ethyl Group

The dynamic behavior of this compound, particularly the conformational flexibility of the ethyl group, can be investigated using molecular dynamics (MD) simulations and quantum mechanical calculations. The ethyl group is not rigid and can rotate around the C(ring)-C(ethyl) single bond. The presence of two bulky ortho substituents (bromo and nitro groups) creates significant steric hindrance, which influences the preferred conformation and the energy barrier to rotation.

Computational conformational analysis of similar molecules, like ethylbenzene, shows two main low-energy conformations: one where the C-C bond of the ethyl group is perpendicular to the plane of the benzene ring, and another where it is coplanar. rsc.orgresearchgate.net For this compound, steric clash with the adjacent bromo and nitro groups would likely destabilize the planar conformation. The most stable conformer is expected to be one where the methyl group of the ethyl substituent is oriented away from the bulky ortho groups, likely in a staggered or near-perpendicular arrangement relative to the aromatic ring.

The rotational barrier is the energy required to rotate the ethyl group from a stable (low-energy) conformation to an unstable (high-energy) eclipsed conformation. Potential energy surface (PES) scans, calculated using quantum mechanics, can map out the energy as a function of the dihedral angle of the ethyl group. For butane, the energy cost of eclipsing two methyl groups is significant. libretexts.org In this substituted benzene, the eclipsing interaction would be between the ethyl's methyl group and the very large bromo and nitro groups, leading to a substantial rotational barrier. MD simulations can then be used to study the population of different conformational states at a given temperature and the timescale of transitions between them.

Table 3: Estimated Rotational Energy Barriers for Ethyl Group

| Conformation | Dihedral Angle (C-C-C-C) | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Staggered (Anti-periplanar) | ~180° | 0 (Reference) | Most stable, minimal steric hindrance. |

| Gauche | ~60° / ~300° | 5-10 | Moderately stable, some steric interaction. |

| Eclipsed | 0° / 120° | >20 | High energy transition state due to severe steric clash with ortho substituents. |

Solvent Effects and Solvation Dynamics

The behavior of this compound in solution is critically influenced by the surrounding solvent molecules. MD simulations, often combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) models, can elucidate the nature of solute-solvent interactions and their impact on the molecule's structure and reactivity. miami.edu

This compound has a significant dipole moment due to the polar C-Br and, especially, C-NO₂ bonds. Therefore, its interaction with solvents will be highly dependent on solvent polarity.

Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with the oxygen atoms of the nitro group, leading to strong solvation. This stabilization can affect the energies of ground and excited electronic states.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents interact through dipole-dipole interactions, solvating the polar regions of the molecule. Reactions like SₙAr are often faster in these solvents because they solvate the cation well but poorly solvate the nucleophile, increasing its reactivity. miami.edu

Nonpolar Solvents (e.g., hexane, toluene): In these solvents, solute-solvent interactions are dominated by weaker van der Waals forces.

Studies on other nitroaromatic compounds have shown that solvent polarity can drastically affect photophysical pathways. nih.govacs.org For example, increasing solvent polarity can stabilize the first excited singlet state (S₁) relative to nearby triplet states, altering the rates of intersystem crossing and other photochemical processes. acs.orgresearchgate.net MD simulations can model the reorganization of the solvent shell around the solute molecule, providing insights into solvation dynamics, which occur on picosecond timescales and are crucial for understanding reaction mechanisms in solution. rsc.org

Spectroscopic Property Prediction and Validation

Prediction of NMR Chemical Shifts and Coupling Constants

Computational methods, particularly those based on density functional theory (DFT) like the GIAO (Gauge-Independent Atomic Orbital) method, are widely used to predict NMR parameters with high accuracy. rsc.org These predictions are invaluable for structure verification and spectral assignment for molecules like this compound.

¹H NMR Chemical Shifts: The chemical shifts of the three aromatic protons are determined by the additive effects of the substituents.

The strong electron-withdrawing nitro group causes significant deshielding (downfield shift) of adjacent protons. stackexchange.comcore.ac.uk

The bromo group also contributes to deshielding.

The electron-donating ethyl group causes mild shielding (upfield shift). Based on these effects, the proton at C4 (para to the ethyl group) and the proton at C6 (ortho to the bromo group) would be expected to appear at the most downfield positions in the aromatic region, likely between 7.5 and 8.5 ppm. The proton at C5 would be slightly more shielded. The methylene (B1212753) (-CH₂) protons of the ethyl group would be deshielded by the aromatic ring, while the methyl (-CH₃) protons would appear further upfield.

¹³C NMR Chemical Shifts: The carbon chemical shifts are also predictable. The carbon atom attached to the nitro group (C2) would be highly deshielded. The carbon bearing the bromine (C1) would be shifted to a lesser extent. Carbons ortho and para to the nitro group experience the most significant deshielding. stackexchange.com

Coupling Constants (J-coupling): The magnitude of the spin-spin coupling constant between two protons depends on the number of bonds separating them and their geometric arrangement. youtube.com

Ortho coupling (³J): Between adjacent protons (e.g., H4-H5, H5-H6), this is typically in the range of 7-10 Hz.

Meta coupling (⁴J): Between protons separated by three bonds (e.g., H4-H6), this is smaller, around 2-3 Hz. youtube.com

Para coupling (⁵J): This is usually very small (<1 Hz) and often not resolved.

Ethyl Group Coupling: The coupling between the -CH₂- and -CH₃ protons (³J) would result in a characteristic quartet for the methylene protons and a triplet for the methyl protons, typically with a coupling constant of around 7 Hz. libretexts.org

Computational prediction of these coupling constants can help in the unambiguous assignment of complex splitting patterns in the experimental spectrum. nih.govchemrxiv.org

Table 4: Predicted ¹H NMR Parameters

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic-H (3) | 7.5 - 8.5 | Multiplets (e.g., dd, t) | ³J ≈ 7-10 Hz; ⁴J ≈ 2-3 Hz |

| -CH₂- (Ethyl) | 2.7 - 3.2 | Quartet (q) | ³J ≈ 7 Hz |

| -CH₃ (Ethyl) | 1.2 - 1.5 | Triplet (t) | ³J ≈ 7 Hz |

Simulation of IR and Raman Spectra

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific computational and theoretical studies focused on the simulation of Infrared (IR) and Raman spectra for the compound this compound. While computational methods such as Density Functional Theory (DFT) are widely employed for predicting the vibrational spectra of organic molecules, and studies are available for structurally related compounds like nitrobenzene (B124822) and other substituted halonitrobenzenes, no dedicated research detailing the theoretical IR and Raman spectra of this compound could be identified.

The simulation of IR and Raman spectra provides valuable insights into the vibrational modes of a molecule, which are dependent on its specific structure, including the nature and position of its substituents. For this compound, such a study would theoretically determine the frequencies and intensities of its fundamental vibrational modes. These theoretical spectra, when compared with experimental data, are crucial for the definitive assignment of spectral bands to specific molecular motions, such as the stretching and bending of C-H, C-N, N-O, and C-Br bonds, as well as the vibrations of the benzene ring.

Detailed research findings, including data tables of calculated vibrational frequencies, IR intensities, Raman activities, and potential energy distribution (PED) assignments, are contingent upon the execution of these specific quantum chemical calculations. The lack of published studies on this compound means that such data is not currently available in the public domain.

Therefore, a detailed analysis and the presentation of interactive data tables for the simulated IR and Raman spectra of this compound cannot be provided at this time. The generation of this information would necessitate a novel computational chemistry research study to be performed on this specific molecule.

Chemical Reactivity, Derivatization, and Functionalization of 1 Bromo 3 Ethyl 2 Nitrobenzene

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the precise and efficient formation of C-C, C-N, and C-O bonds. wikipedia.org For a substrate like 1-Bromo-3-ethyl-2-nitrobenzene, the carbon-bromine bond serves as the primary reaction site for these transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or ester) with an organohalide. organic-chemistry.orgyoutube.com This reaction is widely used to form carbon-carbon bonds, particularly for creating biaryl structures or attaching alkyl chains to aromatic rings. youtube.com The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org

While specific studies on this compound are not extensively documented, its structure is well-suited for this transformation. Research on similar substrates, such as unprotected ortho-bromoanilines, has demonstrated that Suzuki-Miyaura reactions can proceed efficiently even with functional groups present on the aromatic ring. nih.gov The reaction's mild conditions and tolerance for various functional groups make it a powerful method for the derivatization of complex molecules. nih.gov Boronic acids are common coupling partners, though they can have stability issues; they can be masked as air- and water-stable structures by complexing them with diethanolamine (B148213) and used directly in Suzuki couplings. youtube.com

Table 1: Representative Catalysts and Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table presents typical conditions for the Suzuki-Miyaura coupling of various aryl bromides, illustrating the range of applicable catalysts and reagents.

| Catalyst System | Base | Solvent | Typical Temperature | Notes | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ or NaOH | Dioxane/H₂O or Toluene | 80-110 °C | A classical, widely used catalyst system. | nih.gov |

| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | Room Temp. to 80 °C | Effective for a diverse array of aryl halides. | organic-chemistry.org |

| CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 100 °C | Found to be uniquely effective for challenging substrates like unprotected ortho-bromoanilines. | nih.gov |

| Pd(P(t-Bu)₂Me)₂ | KOt-Bu | tert-Amyl alcohol | Room Temp. | Enables coupling of unactivated alkyl bromides under mild conditions. | organic-chemistry.org |

The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes and requires a base. wikipedia.org The Sonogashira coupling, conversely, forms a carbon-carbon bond between an aryl halide and a terminal alkyne, a process co-catalyzed by palladium and copper complexes in the presence of an amine base. organic-chemistry.orgwikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues like alkyne homocoupling. organic-chemistry.org

These reactions provide powerful pathways for introducing unsaturated moieties onto the this compound scaffold. The Heck reaction allows for the synthesis of stilbene-like derivatives (olefination), while the Sonogashira reaction enables the introduction of an alkyne group (alkynylation), which can serve as a precursor for further synthetic transformations. organic-chemistry.orglibretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of medicinal chemistry due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines from primary or secondary amines. wikipedia.orgorganic-chemistry.org

The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product. wikipedia.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical to the reaction's success, enabling the coupling of a wide variety of amines and aryl halides under milder conditions. wikipedia.orglibretexts.org This methodology would allow for the direct introduction of primary or secondary amine functionalities at the bromine-bearing carbon of this compound, providing access to a diverse range of N-functionalized derivatives. While some functional groups like nitro groups can be incompatible with certain strong bases used in the reaction, the choice of milder bases like K₂CO₃ can often overcome this limitation. libretexts.org

Transformations of the Nitro Group

The nitro group is one of the most versatile functional groups in aromatic chemistry. While it is strongly electron-withdrawing, its main synthetic value often lies in its capacity to be reduced to an amino group, thereby providing a gateway to aniline (B41778) chemistry.

A key transformation for this compound is the selective reduction of the nitro group to an amine, yielding 1-Bromo-3-ethyl-2-aminobenzene. The primary challenge in this reaction is chemoselectivity: the reduction must occur without affecting the carbon-bromine bond (hydrodebromination). Achieving high selectivity is crucial for preserving the bromine atom as a handle for subsequent cross-coupling reactions. Various catalytic systems have been developed to address this challenge. researchgate.netnih.gov

Catalytic hydrogenation is a common and clean method for the reduction of nitro groups. nih.gov However, traditional catalysts can sometimes lead to the undesired cleavage of carbon-halogen bonds. researchgate.net To overcome this, significant research has focused on developing novel catalysts with enhanced chemoselectivity. These often involve precisely engineered metal nanoparticles supported on various materials.

For instance, platinum nanoparticles supported on magnetic γ-Fe₂O₃ have shown extremely high selectivity (>99.9%) for the hydrogenation of bromonitrobenzenes to bromoanilines, completely suppressing the hydrodebromination side reaction. researchgate.net Similarly, silver nanoparticles modified with β-cyclodextrin have been used to selectively reduce the nitro group in aryl halides, with the cyclodextrin (B1172386) cavity sterically shielding the halogen from the catalyst surface. nih.gov The choice of catalyst, support, and reaction conditions (temperature, pressure) are all critical factors in maximizing the yield of the desired haloaniline. researchgate.netnih.gov